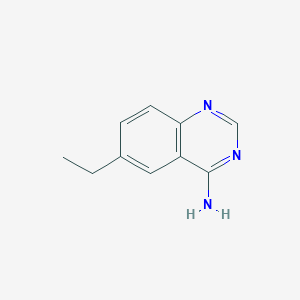

4-Amino-6-ethylquinazoline

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H11N3 |

|---|---|

Molekulargewicht |

173.21 g/mol |

IUPAC-Name |

6-ethylquinazolin-4-amine |

InChI |

InChI=1S/C10H11N3/c1-2-7-3-4-9-8(5-7)10(11)13-6-12-9/h3-6H,2H2,1H3,(H2,11,12,13) |

InChI-Schlüssel |

QBDCYNJJYRYBHE-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC2=C(C=C1)N=CN=C2N |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4 Amino 6 Ethylquinazoline and Analogous Systems

Classical and Contemporary Synthetic Routes to the Quinazoline (B50416) Core

The quinazoline scaffold is a privileged structure in medicinal chemistry, and numerous methods have been developed for its synthesis. mdpi.comnih.gov These routes often start from readily available ortho-substituted aniline (B41778) derivatives.

Cyclization reactions form the bedrock of quinazoline synthesis. Classical methods often involve the reaction of anthranilic acid derivatives with a source for the remaining C-N fragment of the pyrimidine (B1678525) ring. For instance, 2-aminobenzonitriles can be cyclized with reagents like dimethylformamide-dimethylacetal (DMF-DMA) to form the quinazoline ring. scielo.br Another well-established route involves the cyclization of 2-aminobenzylamines with aldehydes, a reaction that can be mediated by reagents like o-iodoxybenzoic acid (IBX). organic-chemistry.org

Contemporary strategies frequently employ transition-metal catalysis to achieve higher efficiency and broader substrate scope. Copper-catalyzed methods are prominent, enabling the synthesis of quinazolines from (2-bromophenyl)methylamines and amidine hydrochlorides through a cascade reaction involving N-arylation, nucleophilic substitution, and aerobic oxidation. organic-chemistry.org Similarly, palladium-catalyzed cascade reactions of 2-aminobenzonitriles with orthocarboxylates and boronic acids provide a route to 4-arylquinazolines. organic-chemistry.org Rhodium catalysts have been used for the annulation of 2,1-benzisoxazoles with N-sulfonyl-1,2,3-triazoles to yield quinazoline derivatives. organic-chemistry.org

A recent benzannulation strategy offers an alternative approach where the carbocyclic ring is formed last, starting from heteroaromatic precursors. researchgate.net Base-mediated, transition-metal-free methods have also been demonstrated, such as the cyclization of 2-nitrobenzyl alcohol with benzylamine. aip.org

Table 1: Selected Cyclization/Annulation Strategies for Quinazoline Core Synthesis

| Starting Materials | Key Reagents/Catalyst | Reaction Type | Ref. |

|---|---|---|---|

| 2-Aminobenzonitriles, Anilines, Formic Acid | Acid-catalyzed | Cyclocondensation | esmed.org |

| o-Aminobenzylamine, Aldehydes | o-Iodoxybenzoic acid (IBX) | Tandem Reaction | organic-chemistry.org |

| (2-Bromophenyl)methylamines, Amidine hydrochlorides | CuBr, Air (oxidant) | Cascade (N-arylation, Cyclization, Oxidation) | organic-chemistry.org |

| 2-Aminobenzonitriles, Orthocarboxylates, Boronic acids | Palladium(II) | Cascade Reaction | organic-chemistry.org |

| N-Phenyl-benzimidamides, Polyoxymethylene | Lewis Acid | Transition-metal-free Cyclization | frontiersin.org |

Multi-component reactions (MCRs) are highly efficient, allowing the construction of complex molecules like quinazolines in a single step from three or more starting materials. nih.gov This approach offers significant advantages in terms of atom economy and operational simplicity.

A notable example is the Ugi four-component reaction (Ugi-4CR), which has been utilized to synthesize polycyclic quinazolinones. nih.gov Metal-free, four-component procedures have been developed that functionalize the C-H bond ortho to the amino group in anilines, using aromatic aldehydes and ammonium (B1175870) iodide to build the quinazoline ring. rsc.org

Copper-catalyzed MCRs are also prevalent. One such reaction is an oxidative three-component annulation for quinazolinone synthesis using an imine-protection strategy. bohrium.com Another involves the reaction of (2-aminophenyl)methanols, aldehydes, and ceric ammonium nitrate (B79036) (CAN) to produce quinazolines. mdpi.com Cobalt catalysts have been employed in a three-component cascade cyclization of isocyanides, azides, and amines to access quinazoline derivatives under mild conditions. bohrium.com

Targeted Synthesis of 4-Aminoquinazolines

The synthesis of 4-aminoquinazolines, including the specific target 4-Amino-6-ethylquinazoline, requires precise methods for introducing the amino group at the C4 position and the ethyl group at the C6 position.

The most common and well-documented strategy for introducing the 4-amino functionality is through nucleophilic aromatic substitution (SNAr). This typically involves a 4-haloquinazoline intermediate, most often 2,4-dichloroquinazoline. The chlorine atom at the C4 position is significantly more reactive and susceptible to nucleophilic attack than the one at C2. mdpi.comnih.gov

This regioselectivity allows for the selective substitution at C4 by various amines, including anilines, benzylamines, and aliphatic amines, to yield 2-chloro-4-aminoquinazoline derivatives. mdpi.com The reaction is often facilitated by a base like N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) to neutralize the generated acid. mdpi.com For the synthesis of this compound, a precursor such as 2,4-dichloro-6-ethylquinazoline (B8716277) would be reacted with an ammonia (B1221849) source. A documented procedure involves bubbling ammonia gas through a solution of 2,4-dichloro-6-ethylquinazoline to afford 4-amino-2-chloro-6-ethylquinazoline. prepchem.com Subsequent removal of the 2-chloro substituent, for example by catalytic hydrogenation or reaction with a methoxide (B1231860) source prepchem.com, would yield the final product.

Alternative routes start from 2-aminobenzonitriles. Reaction with dimethylformamide-dimethylacetal (DMF-DMA) followed by treatment with an amine is a common sequence. scielo.brnih.gov For the parent 4-aminoquinazoline, using ammonia in the second step would be required.

Table 2: Key Methods for Introducing the 4-Amino Group

| Precursor | Reagents | Key Intermediate | Method | Ref. |

|---|---|---|---|---|

| 2,4-Dichloroquinazoline | Amine (R-NH₂), Base (e.g., DIPEA) | 2-Chloro-4-aminoquinazoline | Nucleophilic Aromatic Substitution (SNAr) | mdpi.com |

| 2-Aminobenzonitrile | DMF-DMA, then Amine (R-NH₂) | N'-(2-cyanophenyl)formimidamide | Cyclization/Condensation | scielo.brnih.gov |

| Quinazolin-4(3H)-one | Chlorinating agent (e.g., SOCl₂/POCl₃), then Ammonia | 4-Chloroquinazoline (B184009) | Chlorination followed by SNAr | scielo.br |

Introducing the ethyl group at the 6-position is typically achieved by starting with a benzene (B151609) ring that already contains the desired substituent in the correct orientation. For the synthesis of this compound, a common starting material would be a 2-amino-5-ethyl substituted benzene derivative.

For example, the synthesis of 6-nitroquinazoline (B1619102) derivatives often begins with 2-amino-5-nitrobenzonitrile. nih.gov The nitro group at the 6-position of the final quinazoline can then be reduced to a 6-amino group. nih.gov This amino group could potentially be further modified, although direct synthesis from an ethyl-substituted precursor is more straightforward. The synthesis of 2,4-dichloro-6-ethylquinazoline, a key precursor, inherently relies on starting with a 6-ethyl substituted anthranilic acid derivative or a similar molecule. prepchem.com

Palladium-catalyzed cross-coupling reactions offer powerful tools for the late-stage functionalization of the quinazoline core, though this is less common for simple alkyl groups like ethyl. nih.gov However, methods for regioselective C-H functionalization are emerging. For instance, ruthenium-catalyzed alkenylation has been shown to be effective at the 5-position of the quinazolinone core, directed by the amide moiety. acs.org While not directly applicable to the 6-position, it highlights the potential of directed C-H activation for selective functionalization.

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of sustainable and efficient methodologies. In quinazoline synthesis, this has led to the adoption of several advanced techniques.

Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for various steps, including SNAr reactions and catalyst-free cyclizations of 2-aminobenzophenones with aldehydes and ammonium acetate. scielo.brfrontiersin.orgujpronline.com Ultrasound irradiation is another energy source used to promote reactions, such as in the Yb(OTf)₃-catalyzed synthesis of 4(3H)-quinazolines. ujpronline.com

Green chemistry principles are increasingly being applied, focusing on the use of environmentally benign solvents, catalysts, and reaction conditions. nih.gov Deep eutectic solvents (DES), such as choline (B1196258) chloride:urea, have been successfully used as recyclable media for the synthesis of quinazolinones. tandfonline.comresearchgate.net Metal-free synthetic routes are highly desirable to avoid toxic and expensive catalysts. Examples include iodine-catalyzed oxidative amination reactions and salicylic (B10762653) acid-catalyzed oxidative condensation of o-aminobenzylamines. organic-chemistry.orgnih.gov The use of air or oxygen as the terminal oxidant in many catalytic cycles also represents a green approach. organic-chemistry.org

Table 3: Comparison of Conventional vs. Green Synthetic Approaches

| Feature | Conventional Method | Green/Advanced Alternative | Benefit | Ref. |

|---|---|---|---|---|

| Energy Source | Conventional heating (oil bath) | Microwave irradiation, Ultrasound | Faster reaction, Higher yields | frontiersin.orgujpronline.com |

| Solvents | Volatile organic solvents (e.g., DMF, Dioxane) | Deep Eutectic Solvents (DES), Water | Reduced environmental impact, Recyclability | tandfonline.comresearchgate.net |

| Catalysts | Stoichiometric reagents, Heavy metals | Recyclable catalysts, Organocatalysts, Metal-free systems | Lower cost, Reduced toxicity, Sustainability | frontiersin.orgnih.gov |

| Process | Multi-step sequences with isolation | One-pot, Multi-component reactions | Increased efficiency, Reduced waste | nih.govrsc.org |

| Oxidants | Stoichiometric chemical oxidants | Molecular oxygen (Air) | Atom economy, Benign byproduct (H₂O) | organic-chemistry.org |

Catalytic Methods in Quinazoline Synthesis

The construction of the quinazoline scaffold has been significantly advanced through the use of transition metal catalysts, which facilitate key bond-forming reactions. mdpi.com Metals such as palladium and copper are at the forefront of these methodologies, enabling diverse and efficient synthetic routes from readily available starting materials. chim.itorganic-chemistry.org

Palladium-Catalyzed Synthesis: Palladium catalysts are widely employed for their ability to mediate carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formations, which are crucial for building the quinazoline core. organic-chemistry.org One notable strategy is the palladium-catalyzed carbonylative coupling of 2-aminobenzylamine with aryl bromides, which proceeds through an aminocarbonylation–condensation–oxidation sequence in a one-pot manner to yield quinazoline products. rsc.org Another powerful palladium-catalyzed method is the Suzuki cross-coupling reaction. This approach has been used to synthesize complex quinazoline derivatives by coupling bromo-substituted quinazolines with boronic acid esters, often in the presence of a catalyst like [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). mdpi.com Tandem reactions, where multiple bonds are formed in a single operation, have also been developed. For instance, a palladium-catalyzed tandem cyclization of 2-aminobenzonitriles, aldehydes, and arylboronic acids provides an efficient route to diverse quinazoline structures. organic-chemistry.org

Copper-Catalyzed Synthesis: Copper catalysts offer a more economical and abundant alternative to palladium for quinazoline synthesis. chim.it These catalysts are effective in a variety of reactions, including Ullmann-type couplings, cascade reactions, and C-H functionalization. mdpi.comchim.itorganic-chemistry.org A common approach involves the copper-catalyzed reaction of substituted (2-bromophenyl)methylamines with amidine hydrochlorides or amides. organic-chemistry.orgorganic-chemistry.org This process often follows a sequence of intermolecular N-arylation, intramolecular cyclization, and subsequent aerobic oxidation to form the aromatic quinazoline ring system. organic-chemistry.org Various copper sources, such as copper(I) bromide (CuBr) and copper(I) chloride (CuCl), have proven effective. mdpi.comorganic-chemistry.org Copper catalysis also enables the use of alternative nitrogen sources; for example, a Cu(I)-catalyzed cascade cyclization/hydrodehalogenation uses acetamide (B32628) as a nitrogen source and water as a hydrogen source. rsc.org Furthermore, copper-catalyzed C-H activation provides a direct way to form the quinazoline ring from amidines, selectively functionalizing a benzylic C(sp³)-H bond. sioc-journal.cn

The table below summarizes representative catalytic methods for the synthesis of quinazoline derivatives.

Table 1: Selected Catalytic Methods for Quinazoline Synthesis

| Catalyst System | Substrates | Key Reaction Conditions | Yield Range | Reference |

|---|---|---|---|---|

| Pd(dppf)Cl₂, Na₂CO₃, NBu₄Br | Bromo-substituted quinazolines and boronic acid pinacol (B44631) ester | Toluene/water, 115 °C | High | mdpi.com |

| CuBr, K₂CO₃ | (2-Bromophenyl)methylamines and amidine hydrochlorides | DMSO, 100 °C, Air (oxidant) | Good | organic-chemistry.org |

| CuCl/DABCO/4-HO-TEMPO | 2-Aminobenzylamines and aryl aldehydes | O₂ (oxidant), CH₃CN, 80 °C | 40-98% | mdpi.com |

| Cu(OTf)₂, Ag₂CO₃ | N-(o-tolyl)benzimidamide | DMF, 140 °C, 10 h | Moderate to Good | sioc-journal.cn |

| Palladium Catalyst | 2-Aminobenzylamine and aryl bromides | CO, DMSO (solvent and oxidant) | Moderate to Good | rsc.org |

| Cu(I) Catalyst | Aryl aldehydes and acetamide | H₂O as hydrogen source | Not specified | rsc.org |

Microwave-Assisted and Solvent-Free Reaction Methodologies

To meet the demands of green chemistry, microwave-assisted synthesis and solvent-free reaction conditions have emerged as powerful tools in organic chemistry. These techniques often lead to significant rate enhancements, higher yields, and simplified work-up procedures compared to conventional heating methods. researchgate.netnih.gov

Microwave-Assisted Synthesis: Microwave irradiation has been successfully applied to the synthesis of a wide array of quinazoline derivatives, including 4-aminoquinazolines. nih.govnih.gov A general method involves the reaction of a 4-chloroquinazoline with an appropriate amine in a solvent like 2-propanol under microwave irradiation. This approach drastically reduces reaction times from many hours to just minutes, while often improving product yields. nih.gov For example, the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines was achieved in 20 minutes with yields up to 98% using microwave heating, whereas classical methods required 12 hours. nih.gov The optimization of microwave power and reaction temperature is crucial for maximizing yield. nih.gov

Microwave assistance is also effective for multi-component reactions under solvent-free conditions. The condensation of anthranilic amide with aldehydes or ketones, catalyzed by antimony(III) trichloride (B1173362) (SbCl₃), proceeds rapidly under microwave irradiation without any solvent to produce quinazolin-4(3H)-ones in high yields. scispace.com Similarly, the reaction of anthranilonitrile with various aromatic nitriles can be performed in the absence of a solvent using microwave heating to furnish 4-aminoquinazolines. frontiersin.org

Solvent-Free Methodologies: Solvent-free, or "dry media," reactions, often coupled with microwave irradiation, represent an environmentally benign synthetic strategy. thieme-connect.com These reactions can be facilitated by solid supports such as acidic alumina, silica (B1680970) gel, or montmorillonite (B579905) K-10 clay, which can also act as catalysts. nih.gov The Niementowski quinazoline synthesis, which involves the reaction of anthranilic acids with formamide, has been efficiently carried out under solvent-free microwave conditions using montmorillonite K-10 as a support, yielding the product in just four minutes. nih.govfrontiersin.org Another example is the cyclocondensation of anthranilic acid with lactim ethers, a reaction that traditionally suffers from low yields and potential epimerization. Under microwave-assisted, solvent-free conditions, this transformation is significantly improved, providing pyrazino[2,1-b]quinazoline-3,6-diones in high yields with short reaction times. nih.govthieme-connect.com

The table below provides examples of microwave-assisted methods for synthesizing quinazoline systems.

Table 2: Selected Microwave-Assisted Methods for Quinazoline Synthesis

| Starting Materials | Key Reaction Conditions | Yield Range | Reference |

|---|---|---|---|

| 4-Chloroquinazoline and aryl heterocyclic amines | 2-Propanol, 60W, 20 min | Up to 98% | nih.gov |

| Anthranilic amide and aldehydes/ketones | SbCl₃ (1 mol%), Solvent-free, 200W, 3-5 min | 80-98% | scispace.com |

| Anthranilic acids and formamide | Montmorillonite K-10, Solvent-free, MW, 4 min | Good | nih.govfrontiersin.org |

| Anthranilic acid and lactim ethers | Solvent-free, MW | Excellent | thieme-connect.com |

| o-Fluorobenzonitriles and S-alkyl isothiouronium salts | Basic alumina, 80-120 °C, 5-30 min | High | acs.org |

| 2-Aminophenyl carbonyl compounds and nitriles | TMSOTf, Solvent-free, MW | Not specified | nih.gov |

Structure Activity Relationship Sar Studies of 4 Amino 6 Ethylquinazoline Derivatives

Influence of Substituents at the 4-Amino Position on Biological Activity

The nature of the amino group at the 4-position—whether it is a primary (-NH2), secondary (-NHR), or tertiary (-NRR') amine—can profoundly affect the biological activity of 4-amino-6-ethylquinazoline derivatives. Generally, a free N-H group is considered important for binding to target proteins, suggesting that primary and secondary amines may exhibit greater potency compared to their tertiary counterparts. Disubstitution at the 4-nitrogen position has been shown to be detrimental to the activity in some series of 2-anilino-4-amino substituted quinazolines. acs.org

| Compound | 4-Amino Modification | Relative Activity |

| Derivative A | Primary Amine (-NH2) | Baseline |

| Derivative B | Secondary Amine (-NH-CH3) | Often Increased |

| Derivative C | Tertiary Amine (-N(CH3)2) | Often Decreased |

This table is illustrative and based on general findings in quinazoline (B50416) SAR studies.

The substitution of hydrogen atoms on the 4-amino group with alkyl or aryl moieties introduces a wide range of electronic and steric variations, leading to diverse pharmacological outcomes.

Alkyl Substitutions: Small, linear alkyl chains can enhance lipophilicity, potentially improving cell membrane permeability. However, bulky alkyl groups may introduce steric hindrance, negatively impacting binding affinity. The presence of a monoalkyl amino group has been found to be more favorable for activity than disubstitution in certain quinazoline series. acs.org

Aryl Substitutions: The introduction of an aryl group, such as a phenyl ring, can lead to potent derivatives, often seen in kinase inhibitors where the aryl group can engage in specific interactions within the ATP-binding pocket of the enzyme. Substituents on this aryl ring, such as halogens or small alkyl groups, can further modulate activity. For instance, in a series of 4-anilino-6-aminoquinazoline derivatives, introducing halide groups on the phenyl ring of the 4-anilino group had varied effects on potency. nih.gov

| 4-Anilino Substituent | Relative Potency |

| Unsubstituted Phenyl | Baseline |

| 4-Bromo Phenyl | Maintained |

| 4-Fluoro Phenyl | Reduced |

| 3-Chloro Phenyl | Reduced |

| 4-Trifluoromethyl Phenyl | Slightly Improved |

Data is based on a study of 4-anilino-6-aminoquinazoline derivatives and may be indicative for 6-ethyl derivatives. nih.gov

Role of the 6-Ethyl Group and Other Substitutions on the Quinazoline Ring System

Substituents on the quinazoline ring itself, such as the 6-ethyl group, are critical for modulating the electronic properties and steric profile of the entire scaffold, thereby influencing its biological activity.

The biological activity of a this compound derivative is not merely the sum of the effects of its individual substituents. Synergistic or antagonistic interactions between the groups at the 4- and 6-positions, as well as other positions on the quinazoline ring, can lead to unexpected pharmacological profiles. For example, the optimal substituent at the 4-amino position may be dependent on the presence of the 6-ethyl group. A comprehensive understanding of these interactions is vital for the rational design of potent and selective derivatives. In studies of related quinazoline compounds, the interplay between substituents at various positions has been shown to be critical for achieving high potency and selectivity.

Stereochemical Considerations and Chiral Influences in SAR

While the core this compound structure is achiral, the introduction of chiral centers through substitution can lead to stereoisomers with distinct pharmacological properties. A chiral center can be introduced, for instance, by attaching a chiral substituent to the 4-amino group or to the 6-ethyl group (e.g., a 1-phenylethylamino group at the 4-position).

Biological Activities and Pharmacological Potential of 4 Amino 6 Ethylquinazoline Analogues

Anticancer and Antitumor Activity Profiles

Analogues of 4-Amino-6-ethylquinazoline have emerged as a significant class of compounds in oncology research, demonstrating potent activity against various cancer cell lines. Their primary mechanisms of action often involve the inhibition of key enzymes in cancer cell signaling and the modulation of pathways controlling cell growth and death.

Kinase Inhibition Mechanisms (e.g., Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK-2))

A primary mechanism through which 4-aminoquinazoline analogues exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.

Epidermal Growth Factor Receptor (EGFR) Inhibition:

The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for EGFR tyrosine kinase inhibitors. These compounds act as ATP-competitive inhibitors, binding to the catalytic domain of the EGFR and blocking its signaling cascade, which is pivotal for cancer cell proliferation, survival, and metastasis. Several 4-anilinoquinazoline derivatives have shown potent inhibitory activity against both wild-type and mutant forms of EGFR. For instance, a series of 4-anilinoquinazoline derivatives were synthesized and evaluated for their antitumor activities, with some compounds exhibiting more potent inhibition of the H1975 cancer cell line (which harbors the L858R/T790M double mutation in EGFR) than the reference drug gefitinib (B1684475) nih.gov. One notable compound, 19g , demonstrated an exceptionally low IC50 value of 0.11μM against the H1975 cell line, significantly lower than that of gefitinib (1.23μM) nih.gov. Another study reported a novel 4-arylaminoquinazoline derivative, 5cX , which showed excellent inhibitory effects on both the A549 (IC50 < 2.5 µM) and the drug-resistant H1975 (IC50 < 2.5 µM) cell lines, outperforming the positive control Zorifertinib nih.gov. Molecular docking studies revealed that these compounds fit into the ATP-binding pocket of EGFR, forming key hydrogen bonds and hydrophobic interactions nih.gov.

| Compound ID | Cancer Cell Line | EGFR Mutation | IC50 (µM) | Reference |

| 19g | H1975 | L858R/T790M | 0.11 | nih.gov |

| Gefitinib | H1975 | L858R/T790M | 1.23 | nih.gov |

| 5cX | A549 | Wild-type | < 2.5 | nih.gov |

| 5cX | H1975 | L858R/T790M | < 2.5 | nih.gov |

| Zorifertinib | A549 | Wild-type | 31.08 | nih.gov |

| Zorifertinib | H1975 | L858R/T790M | 64.17 | nih.gov |

Cyclin-Dependent Kinase 2 (CDK-2) Inhibition:

In addition to EGFR, some 4-aminoquinazoline derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers. A study on 4-aminoquinazoline derivatives linked to cyanopyrimidine moieties revealed a potential for dual inhibition of EGFR and CDK-2. The most active compound from this series, 7a , was evaluated for its enzymatic inhibitory activity against both kinases, suggesting a multi-targeted approach to cancer therapy mdpi.com.

Modulation of Cellular Proliferation and Apoptosis Pathways

Beyond direct enzyme inhibition, 4-aminoquinazoline analogues can induce anticancer effects by modulating pathways that control cell proliferation and programmed cell death (apoptosis).

Research has shown that certain 4-anilinoquinazoline derivatives bearing an amino acid moiety can induce apoptosis in cancer cells. For example, compound 6m was found to induce apoptosis in HepG2 human hepatocellular carcinoma cells researchgate.net. The mechanism of apoptosis induction involved the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to a decrease in the mitochondrial membrane potential, promoting the release of cytochrome c into the cytoplasm and subsequent activation of caspase-3, a key executioner of apoptosis researchgate.net.

Furthermore, compound 7a , a 4-aminoquinazoline-cyanopyrimidine hybrid, was shown to induce apoptosis and affect the cell cycle in UO-31, MCF-7, and IGROV-1 cancer cell lines, highlighting its potential to interfere with fundamental cancer cell processes mdpi.com.

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

The versatile quinazoline (B50416) scaffold is also a source of compounds with promising antimicrobial properties. Analogues of this compound have been explored for their activity against a range of pathogenic microorganisms.

Spectrum of Activity Against Pathogenic Microorganisms

Antibacterial and Antifungal Activity:

Quinazoline derivatives have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. While specific data for this compound analogues is limited, studies on related 4-anilino-6-substituted quinazolines have shown antibacterial activity. For instance, some 4-anilino-6-substituted quinazoline derivatives appended with amides, dithiocarbamate (B8719985) esters, or urea/thiourea moieties at the C-6 position were synthesized and tested for their biological activities. Some of these compounds displayed antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains with minimum inhibitory concentrations (MICs) comparable to the drug ciprofloxacin (B1669076) researchgate.net.

Antiviral Activity:

Recent research has highlighted the potential of quinazoline derivatives as antiviral agents, particularly against the influenza A virus. A series of 2,4-disubstituted quinazoline derivatives were designed and synthesized, with several compounds showing potent activity against the influenza A virus at low micromolar concentrations nih.gov. For example, compounds 16e and 16r exhibited good anti-influenza A virus activity with IC50 values of 1.29 µM and 3.43 µM, respectively nih.gov. Another study on 2,4-disubstituted quinazolines identified compounds 10a5 and 17a as having significant activity against the influenza A/WSN/33 virus (H1N1) with IC50 values in the range of 3.70-4.19 µM nih.gov.

| Compound ID | Virus Strain | IC50 (µM) | Reference |

| 16e | Influenza A | 1.29 | nih.gov |

| 16r | Influenza A | 3.43 | nih.gov |

| 10a5 | Influenza A/WSN/33 (H1N1) | 3.70-4.19 | nih.gov |

| 17a | Influenza A/WSN/33 (H1N1) | 3.70-4.19 | nih.gov |

Elucidation of Antimicrobial Action Mechanisms

The mechanisms of antimicrobial action for quinazoline derivatives are varied. In the context of antiviral activity against the influenza virus, it has been shown that some derivatives can inhibit the transcription and replication of viral RNA nih.gov. For their antibacterial action, while not fully elucidated for all derivatives, potential mechanisms could involve the inhibition of essential bacterial enzymes or disruption of the cell membrane.

Anti-inflammatory and Immunomodulatory Effects

In addition to their anticancer and antimicrobial properties, quinazoline derivatives have been investigated for their potential to modulate inflammatory and immune responses. Chronic inflammation is a key factor in the development and progression of many diseases, including cancer.

Some quinazoline compounds have been reported to possess anti-inflammatory properties. While specific studies on this compound analogues are not widely available, the general class of quinazolines has been shown to exhibit anti-inflammatory effects, which may be linked to the inhibition of pro-inflammatory signaling pathways. For instance, quinazoline compounds have been noted for their potential to act as anti-inflammatory agents, though detailed mechanistic studies for specific 4-amino-6-substituted analogues are still an area for further research.

Inhibition of Pro-inflammatory Mediators (e.g., NF-κB, TNF-α)

Analogues of 4-aminoquinazoline have demonstrated significant potential in the regulation of inflammatory responses through the inhibition of key pro-inflammatory mediators. Research into a series of 2-aryloxy-4-amino-quinazoline derivatives has shown their capacity as antagonists for the protease-activated receptor 2 (PAR2), a receptor involved in initiating diverse inflammatory responses researchgate.net. One particular derivative, compound 2f, exhibited notable inhibitory effects on pro-inflammatory mediators activated by lipopolysaccharides (LPS) in macrophage cell lines researchgate.net. This included the suppression of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) researchgate.net.

The mechanism underlying this inhibition is linked to the regulation of crucial intracellular signaling pathways, particularly the nuclear factor-κB (NF-κB) pathway researchgate.netnih.gov. NF-κB is a key transcription factor that governs the expression of numerous genes involved in inflammation, including TNF-α, IL-1β, and IL-6 nih.govmdpi.com. The activation of NF-κB is a central event in the inflammatory cascade initiated by stimuli like LPS nih.gov. By regulating this pathway, 4-aminoquinazoline derivatives can effectively downregulate the production of a wide array of inflammatory molecules researchgate.net.

Interestingly, while some quinazoline derivatives are explored for their anti-inflammatory properties via NF-κB inhibition, the specific mode of action for other analogues has been challenged. For instance, the compound 4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine (EVP4593) was previously thought to act as an inhibitor of the NF-κB pathway, but recent findings suggest its primary activity is the potent and specific inhibition of mitochondrial complex I, questioning its direct role in NF-κB pathway activation nih.gov.

Table 1: Inhibition of Pro-inflammatory Mediators by 2-aryloxy-4-amino-quinazoline derivative (2f)

| Mediator Inhibited | Signaling Pathway Regulated | Reference |

|---|---|---|

| Nitric Oxide (NO) | NF-κB, AP-1, MAPK | researchgate.net |

| Prostaglandin E2 (PGE2) | NF-κB, AP-1, MAPK | researchgate.net |

| Interleukin-1β (IL-1β) | NF-κB, AP-1, MAPK | researchgate.net |

| Interleukin-6 (IL-6) | NF-κB, AP-1, MAPK | researchgate.net |

| Tumor Necrosis Factor-α (TNF-α) | NF-κB, AP-1, MAPK | researchgate.net |

Mechanisms of Immune Response Modulation

The modulation of the immune system by 4-aminoquinazoline analogues is a direct consequence of their ability to interfere with specific signaling molecules and pathways that orchestrate immune and inflammatory responses. The immune system's response is a tightly regulated process involving a balance between activation and suppression to maintain homeostasis and prevent excessive inflammation, which can lead to chronic disease mdpi.com.

The inhibition of pro-inflammatory cytokines like TNF-α and IL-6 is a primary mechanism of immune modulation nih.govnih.gov. These cytokines are signaling molecules that play a central role in the early stages of wound healing and immune cell recruitment nih.gov. By suppressing these mediators, 4-aminoquinazoline derivatives can temper the intensity of the inflammatory response.

Antimalarial Activity

Inhibition of Parasite Growth and Development (e.g., Plasmodium falciparum)

The 4-aminoquinoline (B48711) scaffold, a close structural relative of the 4-aminoquinazoline core, is a cornerstone of antimalarial chemotherapy, with derivatives known for their efficacy against the asexual blood stages of Plasmodium parasites, which are responsible for the clinical symptoms of malaria nih.gov. A series of 4-amino 2-anilinoquinazolines has been optimized and shown to be potent against Plasmodium falciparum, the most lethal malaria parasite in humans nih.gov. These compounds were also effective against the zoonotic P. knowlesi, suggesting potential broad-spectrum activity against other human pathogens like P. vivax nih.gov.

Research has focused on modifying the side chains of 4-aminoquinoline and quinazoline structures to overcome growing drug resistance nih.gov. Novel synthesized hybrids, such as those linking 4-aminoquinoline with pyrano[2,3-c]pyrazole, have displayed significant antiplasmodial activities in the nanomolar range against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum nih.gov. One such hybrid compound, 4b, was highly potent against both strains, indicating its potential to circumvent existing resistance mechanisms nih.gov. In vivo studies using a humanized mouse model have shown that these compounds can effectively clear P. falciparum parasitemia at a rate comparable to the established drug chloroquine (B1663885) nih.gov.

Table 2: In Vitro Antimalarial Activity of Hybrid Compound 4b

| P. falciparum Strain | EC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|

| 3D7 (Chloroquine-sensitive) | 0.0130 ± 0.0002 | >1000 | nih.gov |

| K1 (Chloroquine-resistant) | 0.02 ± 0.01 | >800 | nih.gov |

Identification of Specific Targets in Parasite Physiology

A primary and well-established target for 4-aminoquinoline-based antimalarials is the parasite's heme detoxification pathway malariaworld.org. During its growth within red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic heme. To protect itself, the parasite polymerizes this heme into an insoluble, non-toxic crystal called hemozoin . 4-aminoquinoline and related compounds are thought to accumulate in the parasite's acidic food vacuole and interfere with this process by forming a complex with the heme (ferriprotoporphyrin IX), preventing its polymerization into hemozoin. The resulting buildup of free heme is toxic to the parasite, leading to its death malariaworld.org.

Beyond this classical mechanism, research into newer quinazoline analogues suggests the existence of other molecular targets. Studies on certain 2,4-diamino quinazoline series have pointed towards histone lysine (B10760008) methyltransferases as a possible target nih.gov. However, subsequent research using photo-cross-linkable probes indicated that these compounds might bind to multiple targets, including redox proteins, nucleosome proteins, and chaperones nih.gov. Furthermore, molecular docking analyses of novel hybrid molecules, such as the 4-aminoquinoline-pyrano[2,3-c]pyrazole derivative 4b, have suggested that P. falciparum lactate (B86563) dehydrogenase could be a potential molecular target nih.gov. The identification of these alternative targets is crucial for developing new antimalarials that can overcome resistance to drugs targeting the heme detoxification pathway.

Other Emerging Pharmacological Activities

Enzyme Inhibition Beyond Kinases (e.g., Carbonic Anhydrase, Mitochondrial Complex I)

Carbonic Anhydrase Inhibition Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are implicated in various physiological and pathological processes nih.gov. Several human CA (hCA) isoforms are validated therapeutic targets, and quinazoline-based structures have emerged as effective non-classical inhibitors nih.govmdpi.com.

A series of 2-aryl-quinazolin-4-yl aminobenzoic acid derivatives were synthesized and assessed for their inhibitory activity against cytosolic isoforms (hCA I, II) and tumor-associated transmembrane isoforms (hCA IX, XII) nih.gov. Similarly, quinazolinone derivatives have been evaluated against hCA-II, with some compounds exhibiting better or comparable activity to the standard inhibitor acetazolamide (B1664987) nih.gov. For example, compound 4g from one study showed an IC50 value of 14.0 ± 0.60 μM against hCA-II, outperforming acetazolamide (IC50 = 19.6 ± 1.23 μM) nih.gov. Another study on 4-anilinoquinazoline-based benzenesulfonamides identified compounds with nanomolar potency against hCA I semanticscholar.org.

Table 3: Inhibitory Activity of Quinazoline Analogues against Human Carbonic Anhydrase (hCA) Isoforms

| Compound | Target Isoform | Activity (IC50/Ki) | Reference |

|---|---|---|---|

| 4g (a quinazolinone derivative) | hCA-II | IC50 = 14.0 ± 0.60 μM | nih.gov |

| 4d (a quinazolinone derivative) | hCA-II | Ki = 14.25 ± 0.017 μM | nih.gov |

| Compound 3a (4-anilinoquinazoline) | hCA I | 89.4 nM (potency) | semanticscholar.org |

| Compound 4f (4-anilinoquinazoline) | hCA I | 60.9 nM (potency) | semanticscholar.org |

| Compound 8a (4-((2-(m-Tolyl)quinazolin-4-yl)amino)benzoic acid) | hCA IX & XII | Not specified | nih.gov |

Mitochondrial Complex I Inhibition Mitochondrial complex I (NADH–ubiquinone oxidoreductase) is the first and largest enzyme of the mitochondrial respiratory chain, and its dysfunction is linked to several neurodegenerative disorders nih.gov. A focused set of quinazoline-based compounds has been used to probe the quinone substrate binding site of this complex, leading to the identification of potent inhibitors nih.gov.

The quinazoline derivative 4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine (EVP4593) was discovered to be a novel, highly potent, and specific inhibitor of mitochondrial complex I nih.gov. This compound effectively reduces mitochondrial complex I-dependent respiration without affecting other respiratory chain complexes nih.gov. Like other well-known Q-site inhibitors, EVP4593's action leads to the release of reactive oxygen species at the flavin site of the complex nih.gov. The discovery of such potent and specific inhibitors from the quinazoline class highlights their potential for therapeutic applications in diseases associated with mitochondrial dysfunction.

Neuropharmacological Effects (e.g., Adenosine (B11128) Receptor Antagonism)

Analogues of this compound have been investigated for their neuropharmacological effects, with a significant focus on their potential as adenosine receptor antagonists. The adenosine A2A receptor, in particular, has been identified as a key therapeutic target for neurodegenerative conditions such as Parkinson's disease. nih.govwikipedia.orgmdpi.com The antagonism of this receptor by novel chemical entities, including those with a quinazoline scaffold, is a promising area of research. nih.govnih.gov

Research into aminoquinazoline derivatives has led to the discovery of potent and selective antagonists for the human A2A adenosine receptor. nih.gov Through systematic optimization of lead compounds, researchers have been able to establish detailed structure-activity relationships for this class of molecules. These studies are crucial in designing compounds with improved affinity and selectivity for the target receptor. nih.gov

One area of exploration has been the synthesis of 2-aminoquinazoline (B112073) derivatives with various substitutions to enhance their antagonist activity and improve physicochemical properties like solubility. For instance, the introduction of aminoalkyl chains with tertiary amines at the C2-position of the quinazoline core has been shown to be a successful strategy. nih.gov

A notable example from these studies is compound 5m , which demonstrated a high affinity for the human A2A receptor with a Ki value of 5 nM. nih.gov Furthermore, this compound exhibited functional antagonist activity, evidenced by an IC50 of 6 µM in a cyclic AMP assay. nih.gov This assay is significant as the A2A receptor is a G-protein coupled receptor that, upon activation by adenosine, increases cyclic adenosine monophosphate (cAMP) levels. wikipedia.org Antagonists are expected to block this effect.

Further modifications, such as the introduction of aminopentylpiperidine and 4-[(piperidin-1-yl)methyl]aniline substituents, have been shown to maintain high binding affinities while improving the solubility of the compounds. nih.gov Specifically, compounds 9x and 10d displayed Ki values of 21 nM and 15 nM, respectively. nih.gov Their functional antagonist activities were confirmed with IC50 values of 9 µM for 9x and 5 µM for 10d . nih.gov These findings underscore the therapeutic potential of developing A2A receptor antagonists based on the 2-aminoquinazoline scaffold. nih.gov

The following table summarizes the in vitro activity of selected 4-aminoquinazoline analogues at the human A2A adenosine receptor.

| Compound | hA2A Ki (nM) | IC50 (µM) in cAMP assay |

| 5m | 5 | 6 |

| 9x | 21 | 9 |

| 10d | 15 | 5 |

Mechanistic Investigations and Molecular Target Identification

Elucidation of Specific Protein Targets and Ligand-Binding Interactions

The primary molecular targets for many 4-aminoquinazoline derivatives are protein kinases, with a significant focus on the EGFR family. These compounds are designed to interfere with the catalytic activity of these enzymes, thereby disrupting downstream signaling.

Derivatives of the 4-aminoquinazoline scaffold are well-documented as ATP-competitive inhibitors of EGFR tyrosine kinase. The quinazoline (B50416) ring structure mimics the adenine (B156593) portion of ATP, allowing it to bind to the ATP-binding pocket of the enzyme's catalytic domain. This binding event physically obstructs the binding of ATP, preventing the transfer of a phosphate (B84403) group to tyrosine residues on substrate proteins and thereby inhibiting the kinase's activity. The specific interactions often involve hydrogen bonds between the amino group at the 4-position and key amino acid residues within the active site. The nature and substitution pattern on the quinazoline core, such as the ethyl group at the 6-position, can influence the binding affinity and selectivity for different kinases.

The binding of 4-aminoquinazoline derivatives to the EGFR has been shown to induce conformational changes that affect receptor function. For instance, the conjugation of a 4-aminoquinazoline derivative, 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154), to recombinant human epidermal growth factor (EGF) led to enhanced binding and internalization of the EGF receptor in glioblastoma cells nih.govresearchgate.net. This suggests that these compounds can modulate receptor trafficking and subsequent downstream signaling. By inhibiting EGFR autophosphorylation, these compounds block the activation of critical downstream pathways, including the PI3K-Akt and MAPK pathways, which are pivotal for cell proliferation, survival, and migration.

Cellular and Molecular Pathway Perturbations

The interaction of 4-aminoquinazoline derivatives with their protein targets triggers a cascade of cellular events, ultimately leading to the desired biological effect, such as inhibition of cancer cell growth.

A significant impact of 4-aminoquinazoline derivatives is the disruption of the EGFR-PI3K-Akt signaling pathway. Mechanistic studies on a platinum(IV) complex featuring a 4-amino-quinazoline moiety demonstrated its ability to disturb this critical survival pathway nih.gov. This disruption can lead to the induction of apoptosis (programmed cell death). Furthermore, these compounds have been observed to induce severe DNA damage and disturb mitochondrial transmembrane potentials, further contributing to their cytotoxic effects nih.gov.

| Cellular Effect | Observed Consequence | Compound Context |

| Signal Transduction | Disturbance of EGFR-PI3K-Akt signaling | 4-Amino-quinazoline ligated Platinum(IV) prodrug nih.gov |

| Mitochondrial Integrity | Disturbance of mitochondrial transmembrane potentials | 4-Amino-quinazoline ligated Platinum(IV) prodrug nih.gov |

| DNA Integrity | Induction of severe DNA damage | 4-Amino-quinazoline ligated Platinum(IV) prodrug nih.gov |

| Cell Viability | Induction of apoptosis | WHI-P154 nih.govresearchgate.net, 4-Amino-quinazoline ligated Platinum(IV) prodrug nih.gov |

By inhibiting key signaling pathways like the EGFR-PI3K-Akt and MAPK pathways, 4-aminoquinazoline derivatives can indirectly influence the expression of genes and the activity of proteins that are regulated by these cascades. For example, the inhibition of these pathways can lead to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the upregulation of pro-apoptotic proteins (e.g., Bax, Bak). This shift in the balance of regulatory proteins is a key factor in the induction of apoptosis. The activation of a mitochondria-dependent apoptosis pathway has been noted as a downstream consequence of treatment with a 4-amino-quinazoline-containing platinum complex nih.gov.

Analysis of Potential Resistance Mechanisms and Strategies for Overcoming Them

A significant challenge in the application of kinase inhibitors is the development of resistance. For EGFR inhibitors, resistance can arise from secondary mutations in the EGFR kinase domain, amplification of alternative signaling pathways, or increased drug efflux.

Novel strategies are being developed to overcome these resistance mechanisms. One approach involves the design of multi-targeted agents or the use of combination therapies. For instance, a novel platinum(IV) prodrug incorporating a 4-amino-quinazoline moiety was specifically designed to overcome cisplatin (B142131) resistance in lung cancer cells nih.gov. The mechanism for overcoming resistance in this case involved several factors:

Enhanced Intracellular Uptake: The modified compound exhibited increased accumulation within the cancer cells.

Induction of Reactive Oxygen Species (ROS): The compound led to a significant increase in intracellular ROS levels, which can induce oxidative stress and cell death.

Activation of Alternative Death Pathways: The compound activated a mitochondria-dependent apoptosis pathway, providing an alternative route to cell death that may be independent of the primary resistance mechanism.

These findings suggest that the 4-aminoquinazoline scaffold can be chemically modified to create next-generation inhibitors with improved efficacy against resistant cell lines.

| Resistance Overcoming Strategy | Mechanism of Action | Compound Context |

| Enhanced Drug Accumulation | Increased intracellular uptake of the therapeutic agent. | 4-Amino-quinazoline ligated Platinum(IV) prodrug nih.gov |

| Induction of Oxidative Stress | Significant elevation of reactive oxygen species (ROS) levels. | 4-Amino-quinazoline ligated Platinum(IV) prodrug nih.gov |

| Apoptosis Induction | Activation of a mitochondria-dependent apoptosis pathway. | 4-Amino-quinazoline ligated Platinum(IV) prodrug nih.gov |

Computational Chemistry and Molecular Modeling in 4 Amino 6 Ethylquinazoline Research

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-Amino-6-ethylquinazoline, docking studies are crucial for understanding how it and its analogs interact with biological targets at the molecular level.

Prediction of Binding Modes and Affinities

Molecular docking simulations are employed to predict the specific binding modes and estimate the binding affinities of this compound derivatives within the active sites of target proteins. For instance, studies have explored the interactions of quinazoline-based compounds with various kinases, which are a common target for this class of molecules. These simulations can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex. The predicted binding affinity, often expressed as a docking score or estimated free energy of binding, provides a quantitative measure of the strength of this interaction. This information is vital for ranking potential drug candidates and prioritizing them for further experimental testing.

Rational Design and Optimization of Novel Derivatives

The insights gained from molecular docking studies form the foundation for the rational design and optimization of new this compound derivatives. By visualizing the binding pose of the parent compound, medicinal chemists can identify opportunities for structural modifications to enhance binding affinity and selectivity. For example, if a particular region of the binding pocket is unoccupied, a functional group can be added to the this compound scaffold to create additional favorable interactions. This structure-based drug design approach allows for a more targeted and efficient exploration of chemical space, leading to the development of derivatives with improved potency and desired pharmacological profiles.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

QSAR models are developed for this compound derivatives to predict their biological activity, such as inhibitory potency against a specific enzyme or cellular effect. These models are built using a dataset of compounds for which the biological activity has been experimentally determined. By correlating various molecular descriptors with the observed activity, a predictive model is generated. This model can then be used to estimate the activity of newly designed, untested derivatives, thereby guiding the synthesis of the most promising candidates.

Identification of Key Molecular Descriptors Influencing Potency

A critical outcome of QSAR studies is the identification of key molecular descriptors that significantly influence the biological potency of this compound derivatives. These descriptors can be steric (e.g., molecular volume, surface area), electronic (e.g., partial charges, dipole moment), or hydrophobic (e.g., logP). By understanding which properties are most important for activity, researchers can focus on modifying the lead compound in ways that optimize these key features. For example, if a QSAR model indicates that increased hydrophobicity in a certain region of the molecule is correlated with higher potency, efforts can be directed towards introducing lipophilic substituents at that position.

| Descriptor Type | Example Descriptors | Potential Influence on Potency |

| Steric | Molecular Weight, Molar Volume | Can affect how the molecule fits into the binding site of a target protein. |

| Electronic | Dipole Moment, Partial Charges | Influences electrostatic interactions and hydrogen bonding with the target. |

| Hydrophobic | LogP (Partition Coefficient) | Affects the compound's ability to cross cell membranes and interact with hydrophobic pockets in the target. |

| Topological | Wiener Index, Randić Index | Describes the connectivity and branching of the molecule, which can relate to its overall shape and flexibility. |

Molecular Dynamics Simulations for Conformational and Dynamic Insights

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and dynamic behavior of this compound and its complexes with target macromolecules over time. Unlike static docking poses, MD simulations account for the flexibility of both the ligand and the protein, offering a more realistic representation of the binding event. These simulations can reveal the stability of the predicted binding modes, identify important conformational changes that occur upon ligand binding, and calculate binding free energies with greater accuracy. This dynamic information is invaluable for a comprehensive understanding of the molecular recognition process and for refining the design of next-generation derivatives.

De Novo Design and Virtual Screening Approaches for Ligand Discovery

In the quest for novel therapeutic agents, computational chemistry and molecular modeling have become indispensable tools for accelerating ligand discovery. researchgate.net These in silico methods allow for the rational design and screening of vast chemical libraries, significantly reducing the time and cost associated with traditional drug discovery pipelines. researchgate.netsteeronresearch.com For scaffolds like this compound, these computational approaches, particularly de novo design and virtual screening, offer powerful strategies to explore and identify new bioactive molecules.

De Novo Design

De novo drug design is a computational strategy that aims to construct novel molecular structures from the ground up, tailored to fit the specific binding site of a biological target. biorxiv.org This process does not rely on existing compound libraries but rather "grows" ligands atom-by-atom or fragment-by-fragment within the constraints of the receptor's active site. The fundamental principle is to identify an amino acid sequence whose lowest free-energy state corresponds to the desired protein structure. bakerlab.org

The process often begins by identifying favorable interaction sites within the target's binding pocket for various chemical functionalities (e.g., hydrophobic groups, hydrogen bond donors/acceptors). nih.gov Using these interaction points as a guide, algorithms assemble molecular fragments or individual atoms to create a coherent chemical structure with high predicted binding affinity.

For a scaffold such as this compound, a de novo design approach could utilize the quinazoline (B50416) core as a primary building block or starting fragment. Computational methods would then explore the addition of various substituents at key positions (like the 4-amino group) to optimize interactions with a specific target protein. By iteratively building and scoring new derivatives, this method can generate entirely novel compound structures that might not be present in existing virtual or physical libraries. This creative process can lead to the discovery of ligands with unique intellectual property and potentially improved pharmacological profiles.

Virtual Screening

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. derpharmachemica.comresearchgate.net This method is a cornerstone of modern drug discovery, allowing researchers to prioritize a smaller, more manageable number of compounds for subsequent experimental testing.

The process generally involves several key steps:

Preparation of the Target Receptor: A high-resolution three-dimensional structure of the target protein, usually obtained from X-ray crystallography or homology modeling, is prepared for docking. nih.gov

Library Compilation: A large database of chemical compounds is assembled. This can range from commercially available libraries to custom in-house collections of derivatives. researchgate.netfrontiersin.org

Compound Filtering: The library is often filtered using criteria such as Lipinski's rule of five to select for compounds with drug-like properties, thereby removing molecules with poor predicted absorption, distribution, metabolism, and excretion (ADME) profiles. researchgate.netnih.gov

Molecular Docking: The filtered compounds are computationally "docked" into the binding site of the target protein. Docking algorithms predict the preferred orientation and conformation of the ligand within the binding site and estimate the binding affinity using a scoring function. researchgate.netderpharmachemica.com

Hit Selection: Compounds with the best docking scores, indicating favorable predicted binding energies, are selected as "hits" for further experimental validation. researchgate.net

The quinazoline scaffold has been the subject of numerous virtual screening campaigns, primarily due to its established role as a "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors. derpharmachemica.comuniroma1.it

Research Findings from Virtual Screening of Quinazoline Derivatives:

Several studies have successfully employed virtual screening to identify potent quinazoline-based inhibitors for various therapeutic targets.

EGFR Inhibitors: In one study, a library of 89 4,6,7-trisubstituted quinazoline derivatives was virtually screened against the Epidermal Growth Factor Receptor (EGFR) kinase domain (PDB ID: 1M17). derpharmachemica.com Using gefitinib (B1684475) as a reference, the study identified several compounds with high predicted binding energies, underscoring the potential of this scaffold for developing new anti-cancer agents. derpharmachemica.com Another extensive virtual screening effort started with 1000 quinazoline derivatives from the PubChem database. researchgate.net After applying Lipinski's rules and ADME/toxicity filters, 28 compounds remained. researchgate.net Subsequent molecular docking identified seven lead compounds with superior binding scores compared to the known EGFR inhibitor, dacomitinib. researchgate.net

Antimalarial Agents: Virtual screening has also been applied in the search for new antimalarial drugs. A study focused on 2-anilino 4-amino substituted quinazolines docked against the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (Pf-DHODH) protein target. nih.gov The designed derivatives showed better predicted binding affinities than standard drugs like chloroquine (B1663885). nih.gov Notably, one derivative, {5-((6,7-dimethoxy-4-((3-nitrobenzyl)amino)quinazolin-2-yl)amino)-2-fluorobenzaldehyde} (C-02), exhibited a particularly strong re-rank docking score of -173.528 kcal/mol. nih.gov

These studies highlight the effectiveness of virtual screening in rapidly identifying promising hit compounds based on the this compound and related quinazoline scaffolds.

Table 1: Summary of Virtual Screening Studies on Quinazoline Derivatives

| Target | Screening Library Size | Software/Method | Key Findings | Reference |

|---|---|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | 89 compounds | Molsoft ICM 3.5–aC | Identified 4,6,7-trisubstituted quinazolines with high binding energy towards EGFR. | derpharmachemica.com |

| Epidermal Growth Factor Receptor (EGFR) | 1000 compounds | Molecular Docking, ADME/Tox filters | Identified 7 lead compounds with better binding scores than the control drug, dacomitinib. | researchgate.net |

| Plasmodium falciparum dihydroorotate dehydrogenase (Pf-DHODH) | 10 designed derivatives | Molegro Virtual Docker (MVD) | Derivatives showed better binding affinities than atovaquone (B601224) or chloroquine standards. | nih.gov |

| Epidermal Growth Factor Receptor 1 (EGFR1) | 61 model compounds and 19 virtual screening hits | Molecular Docking, SIFt maps | Docking scores ranged from −8.32 kcal/mol to −3.5 kcal/mol, indicating favorable to moderate binding affinities. | frontiersin.org |

Future Perspectives and Research Directions for 4 Amino 6 Ethylquinazoline

Exploration of Novel Synthetic Pathways and Advanced Derivatization Strategies

The future of 4-Amino-6-ethylquinazoline in drug discovery is intrinsically linked to the development of efficient and versatile synthetic routes. While classical methods for quinazoline (B50416) synthesis are well-established, future research will likely focus on greener, more atom-economical, and scalable pathways. This includes the exploration of microwave-assisted organic synthesis (MAOS) and continuous flow chemistry to reduce reaction times and improve yields.

Furthermore, advanced derivatization of the this compound core is a critical avenue for enhancing its pharmacological properties. Strategic modifications at the 4-amino group and other positions on the quinazoline ring can modulate potency, selectivity, and pharmacokinetic profiles. Future derivatization strategies will likely involve:

Structure-Activity Relationship (SAR) Studies: Systematic synthesis of analogues with diverse substituents to build comprehensive SAR models. This will guide the rational design of next-generation compounds with improved efficacy.

Fragment-Based Drug Discovery (FBDD): Utilizing small molecular fragments that bind to specific biological targets to build novel derivatives of this compound with high affinity and specificity.

Combinatorial Chemistry: Generating large libraries of derivatives to accelerate the discovery of lead compounds with desired biological activities.

Diversification of Biological Activity Screening and Rigorous Target Validation

To date, the biological activities of many 4-aminoquinazoline derivatives have been extensively studied, revealing potent anticancer and antiviral properties. nih.gov Future research on this compound should broaden the scope of biological screening to uncover novel therapeutic applications. This will involve high-throughput screening (HTS) against a diverse panel of biological targets, including but not limited to:

Kinase Panels: Comprehensive screening against the human kinome to identify specific kinase inhibition profiles.

G-Protein Coupled Receptors (GPCRs): Investigating potential modulatory effects on various GPCRs implicated in a wide range of diseases.

Ion Channels: Assessing the activity of this compound and its derivatives on different ion channels.

Epigenetic Targets: Exploring the potential to modulate epigenetic enzymes such as histone deacetylases (HDACs) or methyltransferases.

Once promising biological activities are identified, rigorous target validation will be paramount. This involves a combination of biochemical assays, cell-based assays, and genetic approaches (e.g., CRISPR-Cas9) to confirm the molecular target and its relevance to the observed phenotype.

Integration of Multi-omics Data for Comprehensive Mechanistic Understanding

A deep understanding of the mechanism of action is crucial for the clinical translation of any therapeutic agent. Future research on this compound will benefit immensely from the integration of multi-omics data. mdpi.com This systems biology approach provides a holistic view of the cellular response to the compound. Key multi-omics strategies include:

Transcriptomics (RNA-Seq): To identify changes in gene expression profiles upon treatment with this compound, revealing affected cellular pathways.

Proteomics: To analyze global changes in protein expression and post-translational modifications, providing insights into the downstream effects of target engagement.

Metabolomics: To profile alterations in cellular metabolism, which can uncover novel mechanisms of action and potential biomarkers of response. mdpi.com

Genomics: To identify genetic factors that may influence sensitivity or resistance to the compound.

The integrated analysis of these datasets will enable the construction of detailed molecular networks, elucidating the intricate mechanisms by which this compound exerts its biological effects. nih.govnih.gov

Development of Hybrid Compounds and Prodrug Strategies to Enhance Efficacy and Selectivity

To overcome challenges such as off-target effects and poor bioavailability, the development of hybrid compounds and prodrugs of this compound represents a promising strategy.

Hybrid Compounds: This approach involves covalently linking this compound with another pharmacophore to create a single molecule with dual or synergistic activity. nih.gov For instance, creating a hybrid with a known cytotoxic agent could enhance its anti-cancer potency.

Prodrug Strategies: Prodrugs are inactive precursors that are converted to the active drug in the body. nih.gov This approach can be used to:

Improve Solubility and Bioavailability: By masking polar functional groups, the solubility and absorption of this compound can be enhanced.

Targeted Drug Delivery: Prodrugs can be designed to be activated by specific enzymes that are overexpressed in diseased tissues, thereby increasing selectivity and reducing systemic toxicity. nih.gov

Sustained Release: Formulating this compound as a prodrug can prolong its duration of action.

Future research in this area will focus on the rational design and synthesis of novel hybrids and prodrugs, followed by extensive preclinical evaluation to assess their improved therapeutic index.

Q & A

Q. Advanced Research Focus

- Pharmacophore modeling : Map amino and ethyl groups as key hydrogen-bond donors and hydrophobic features.

- SAR studies : Compare with 2-methylquinazolin-4(3H)-one derivatives to assess the ethyl group’s role in membrane permeability .

- In vivo validation : Use zebrafish models for toxicity profiling (LC₅₀) and murine xenografts for antitumor efficacy .

How can researchers mitigate reproducibility challenges in synthesizing this compound?

Q. Advanced Research Focus

- Open-data practices : Share raw NMR spectra and HPLC chromatograms via repositories like Zenodo to align with EU Open Science Cloud standards .

- Protocol pre-registration : Detail reaction conditions (e.g., stirring rate, degassing steps) to reduce batch variability .

- Inter-lab validation : Collaborate with ≥3 independent labs to confirm yields and purity thresholds (>98% by LC-MS) .

What are the limitations of current electrochemical methods for scaling up this compound synthesis?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.